molecular formula C13H11Cl2NO2 B583825 Procymidox-d6 CAS No. 1346603-01-7

Procymidox-d6

Cat. No.: B583825
CAS No.: 1346603-01-7
M. Wt: 290.173
InChI Key: QXJKBPAVAHBARF-WFGJKAKNSA-N
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Description

Procymidox-d6 is a deuterated analog of procymidone, a fungicide widely used in agriculture. It is a potent inhibitor of the enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecular formula of this compound is C13H5D6Cl2NO2, and it has a molecular weight of 290.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Procymidox-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the procymidone molecule. The synthetic route typically involves the following steps:

    Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms into the molecule.

    Cyclization: The deuterated precursors undergo cyclization to form the core structure of this compound.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the deuteration and cyclization reactions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Procymidox-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Procymidox-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.

    Industry: Utilized in the development of new agricultural fungicides and as a reference standard in pesticide residue analysis.

Mechanism of Action

Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the 14α-demethylase enzyme and the ergosterol biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

    Procymidox-d5: Another deuterated analog of procymidone with similar properties.

    Procymidone: The non-deuterated parent compound used as a fungicide.

Uniqueness

Procymidox-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope-labeled compounds. This labeling allows for precise tracing and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.

Properties

CAS No.

1346603-01-7

Molecular Formula

C13H11Cl2NO2

Molecular Weight

290.173

IUPAC Name

3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3

InChI Key

QXJKBPAVAHBARF-WFGJKAKNSA-N

SMILES

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C

Synonyms

3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6;  1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6;  Dicyclidine-d6;  Dicyclidine-d6;  Kenolex-d6;  Procilex-d6;  Procymidone-d6;  Procymidor-d6;  Procymidox-d6;  Salith

Origin of Product

United States

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